molecular formula C19H17N5O2S B2735328 N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide CAS No. 893998-06-6

N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide

Cat. No.: B2735328
CAS No.: 893998-06-6
M. Wt: 379.44
InChI Key: LDHBKHWXHHYRKV-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide: is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide typically involves multi-step organic reactions. One common route includes:

    Formation of the pyridazinyl moiety: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones.

    Thioether formation: The pyridazinyl compound is then reacted with a thiol derivative to introduce the sulfanyl group.

    Acetamidophenyl attachment: The final step involves coupling the intermediate with 3-acetamidophenyl acetic acid under amide bond-forming conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling up reactions: Using larger reactors and continuous flow systems.

    Purification: Employing techniques such as crystallization, chromatography, and recrystallization to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.

    Biology: Studied for its interactions with biological macromolecules.

    Materials Science: Investigated for its properties in the development of new materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism by which N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, potentially inhibiting their activity.

    Pathways Involved: Modulation of signaling pathways, which can affect cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)acetamide: Lacks the sulfanyl group.

    N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylpropionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide is unique due to the presence of both the sulfanyl group and the acetamidophenyl moiety, which can confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2S/c1-13(25)21-14-5-4-6-15(11-14)22-18(26)12-27-19-9-8-17(23-24-19)16-7-2-3-10-20-16/h2-11H,12H2,1H3,(H,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDHBKHWXHHYRKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501320751
Record name N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815659
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

893998-06-6
Record name N-(3-acetamidophenyl)-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501320751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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